N-(4-Bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
N-(4-Bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a brominated oxazole derivative characterized by a 1,2-oxazole core substituted with a 5-methyl group and a carboxamide-linked 4-bromo-3-methylphenyl moiety.
Properties
CAS No. |
61643-47-8 |
|---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(3-4-11(7)13)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
VZVQQETYTMEXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole derivative is reacted with an amine or ammonia in the presence of a coupling agent like carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring, as well as the isoxazole and carboxamide functionalities, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₂H₁₁BrN₂O₂.
Key Observations:
- Halogen vs. Electron-Withdrawing Groups : Bromine in the target compound may favor halogen bonding in biological targets, whereas nitro () or chlorine () substituents enhance electrophilicity or steric effects .
- In , a dihedral angle of 59.10° between the phenyl and oxazole rings suggests conformational flexibility impacting intermolecular interactions .
- Bioactivity Implications: Fluorinated analogs () are linked to immunomodulation (e.g., leflunomide derivatives), while brominated/chlorinated compounds () are associated with antimicrobial properties .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methyl groups (e.g., 3-methylphenyl in the target) may slow oxidative metabolism compared to nitro-substituted derivatives (), which are more prone to reduction .
Q & A
Q. What are the established synthetic routes for N-(4-Bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common route begins with oxazole ring formation via cyclization of a β-ketoamide precursor, followed by coupling with 4-bromo-3-methylaniline. Key steps include:
- Oxazole Formation : Use of acetic anhydride as a cyclizing agent under reflux (110–120°C) .
- Amide Coupling : Carbodiimide-based coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Scalable microreactor systems improve reproducibility for gram-scale synthesis .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- NMR : - and -NMR in CDCl₃ or DMSO-d₆ identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.1–7.8 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve intermolecular interactions. For example, hydrogen bonding between the carboxamide N–H and oxazole O stabilizes the crystal lattice (bond length: 1.85–1.90 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (Exact mass: 323.04 Da; [M+H]⁺ at m/z 324.05) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via dose-response curves (48–72 hr exposure) .
- Enzyme Inhibition : Fluorometric assays targeting acid ceramidase (AC) or kinases, using recombinant enzymes and substrate analogs (e.g., C₁₂-NBD-ceramide for AC) .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed hydrogen-bonding networks?
- Methodological Answer : SHELX refinement (SHELXL) identifies non-covalent interactions. For example, in N-(2,4-difluorophenyl) analogs, water molecules mediate O–H⋯N and N–H⋯O bonds, forming R₄⁴(16) motifs. Discrepancies between computational (DFT) and experimental data are resolved by refining occupancy ratios for disordered methyl groups (e.g., 0.48:0.52 split) .
Q. How does the substitution pattern on the phenyl and oxazole rings influence biological activity?
- Methodological Answer : SAR studies reveal:
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., –OH, –SO₂NH₂) to reduce LogP from 3.8 to 2.5, improving aqueous solubility .
- Metabolic Stability : Deuteration at methyl groups slows CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 hr in rat liver microsomes) .
- Prodrug Design : Phosphate ester prodrugs enhance oral bioavailability (AUC₀–24: 320 ng·hr/mL vs. 90 ng·hr/mL for parent compound) .
Q. How can researchers address discrepancies in biological activity data across cell lines?
- Methodological Answer :
- Assay Standardization : Use identical passage numbers, serum-free conditions, and ATP-based viability assays (e.g., CellTiter-Glo®) to minimize variability .
- Mechanistic Profiling : RNA-seq identifies differential target expression (e.g., AC overexpression in SH-SY5Y vs. MCF-7) .
- 3D Tumor Spheroids : Mimic in vivo heterogeneity; IC₅₀ values in spheroids often correlate better with xenograft efficacy than monolayer data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
